Simocyclinone D8

Description

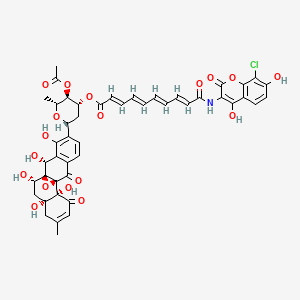

Simocyclinone D8 (SD8) is a bifunctional angucyclinone antibiotic produced by Streptomyces antibioticus Tü 6040 . It consists of an aminocoumarin head and a tetracyclic polyketide tail, enabling dual interactions with bacterial DNA gyrase, a type II topoisomerase essential for DNA replication . SD8 exhibits potent antibacterial activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and, under specific conditions, clinical isolates of Gram-negative bacteria . Its unique mechanism involves preventing DNA gyrase from binding to DNA, thereby halting the catalytic cycle at an early stage, unlike classical inhibitors that stabilize DNA-enzyme cleavage complexes or target ATPase activity .

Properties

IUPAC Name |

[(2R,3R,4R,6R)-3-acetyloxy-2-methyl-6-[(1S,2R,7R,9S,10S,11R)-2,7,9,11,13-pentahydroxy-5-methyl-3,18-dioxo-19-oxapentacyclo[8.8.1.01,10.02,7.012,17]nonadeca-4,12(17),13,15-tetraen-14-yl]oxan-4-yl] (2E,4E,6E,8E)-10-[(8-chloro-4,7-dihydroxy-2-oxochromen-3-yl)amino]-10-oxodeca-2,4,6,8-tetraenoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H42ClNO18/c1-20-16-29(51)45(61)43(60,18-20)19-30(52)44-41(58)33-24(40(57)46(44,45)66-44)13-12-23(36(33)55)27-17-28(38(21(2)62-27)63-22(3)49)64-32(54)11-9-7-5-4-6-8-10-31(53)48-35-37(56)25-14-15-26(50)34(47)39(25)65-42(35)59/h4-16,21,27-28,30,38,41,50,52,55-56,58,60-61H,17-19H2,1-3H3,(H,48,53)/b6-4+,7-5+,10-8+,11-9+/t21-,27-,28-,30+,38-,41-,43-,44+,45-,46-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLEGMCYXNQPJNV-JIEXBSPMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)C2=C(C3=C(C=C2)C(=O)C45C(C3O)(O4)C(CC6(C5(C(=O)C=C(C6)C)O)O)O)O)OC(=O)C=CC=CC=CC=CC(=O)NC7=C(C8=C(C(=C(C=C8)O)Cl)OC7=O)O)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H]([C@@H](C[C@@H](O1)C2=C(C3=C(C=C2)C(=O)[C@]45[C@]([C@@H]3O)(O4)[C@H](C[C@]6([C@@]5(C(=O)C=C(C6)C)O)O)O)O)OC(=O)/C=C/C=C/C=C/C=C/C(=O)NC7=C(C8=C(C(=C(C=C8)O)Cl)OC7=O)O)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H42ClNO18 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

932.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Genomic Organization of the Simocyclinone Biosynthetic Cluster

The SD8 biosynthetic gene cluster (sim cluster) spans 80.7 kb of DNA in S. antibioticus Tü6040, containing 49 open reading frames (ORFs) distributed across six overlapping cosmids (1N1, 5J10, 2L16, 2P6, 4G22, and 1K3). These genes orchestrate the synthesis of SD8’s four structural components:

-

Angucyclic polyketide core : Synthesized by simA1–simA13, including minimal polyketide synthase (PKS) genes and oxygenases for post-PKS modifications.

-

D-olivose sugar : Attached via glycosyltransferases encoded by simB genes.

-

Linear tetraene chain : Produced by standalone ketosynthases (e.g., SimC7) rather than modular PKS systems.

-

Aminocoumarin moiety : Derived from chorismate via simD genes.

Gene inactivation studies demonstrate that SimC7, an NAD(P)H-dependent ketoreductase, is essential for converting the intermediate 7-oxo-SD8 into active SD8. Deletion of simC7 results in accumulation of 7-oxo-SD8, which lacks gyrase inhibitory activity.

Fermentation Optimization for High-Yield SD8 Production

Strain Selection and Culture Conditions

S. antibioticus Tü6040 remains the primary SD8-producing strain, with fermentation yields highly dependent on carbon and nitrogen sources:

Large-scale fermentations (20 L) using glycerol and L-lysine achieve SD8 titers of 120–150 mg/L. Monitoring via reversed-phase HPLC with a C18 column and acetonitrile/0.1% formic acid mobile phase ensures real-time quantification.

Extraction and Purification Protocols

Primary Extraction Methods

SD8 is extracted from mycelium using methanol, yielding a crude extract containing SD8 and structurally related simocyclinones (D9–D11). Sequential solvent partitioning (ethyl acetate/water) removes hydrophilic contaminants, concentrating SD8 in the organic phase.

Chromatographic Purification

Final purity (>95%) is achieved through:

-

Diol-bonded silica gel chromatography : Removes nonpolar impurities using a CombiFlashXL system.

-

Reverse-phase HPLC : A Restek C18 column (5 μm, 4.6 × 150 mm) with a gradient from 50:50 to 60:40 acetonitrile/0.1% formic acid over 30 min.

Genetic Modifications for Enhanced SD8 Biosynthesis

Overexpression of Regulatory Genes

The sim cluster includes four putative regulatory genes (simR1–simR4), though their specific roles remain under investigation. Constitutive expression of simR3 in S. lividans increased SD8 production by 40%, suggesting its role as a pathway-specific activator.

Combinatorial Mutagenesis

Insertional inactivation of simA7 (encoding a hydroxylase) produced a novel analog, 12a-deoxy-SD8, with retained gyrase inhibition but reduced cytotoxicity. Such mutants enable structure-activity relationship studies while maintaining biosynthetic feasibility.

Analytical Characterization and Quality Control

Structural Validation

Chemical Reactions Analysis

Types of Reactions: Simocyclinone D8 undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are crucial for modifying the compound’s structure and enhancing its biological activity .

Common Reagents and Conditions:

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.

Major Products: The major products formed from these reactions include various derivatives of this compound with altered functional groups, which can exhibit different biological activities .

Scientific Research Applications

Antibacterial Activity

Mechanism of Action

Simocyclinone D8 primarily targets bacterial DNA gyrase, an essential enzyme involved in DNA replication and supercoiling. Unlike traditional gyrase inhibitors, SD8 exhibits a novel mode of action by binding to the N-terminal domain of the GyrA subunit, preventing the enzyme from interacting with DNA. This inhibition is crucial as it disrupts the necessary processes for bacterial growth and replication .

Spectrum of Activity

SD8 has demonstrated significant antibacterial activity against various Gram-positive bacteria, including Staphylococcus aureus and Bacillus brevis, with minimal activity against Gram-negative bacteria due to their outer membrane barrier. However, certain mutant strains of E. coli have shown susceptibility to SD8, indicating potential for broader application against resistant strains .

Research Applications

Transcription Factor Modulation

In addition to its role as an antibiotic, SD8 functions as an effector molecule for the transcription factor SimR. This interaction is vital for regulating the biosynthesis and export of simocyclinones in producing organisms. Understanding this relationship can inform strategies for enhancing antibiotic production through metabolic engineering .

Structural Studies

The structural characterization of SD8 has been instrumental in elucidating its binding interactions with gyrase. X-ray crystallography studies have confirmed that SD8 binds specifically to the GyrA subunit at a site critical for DNA binding. This information is invaluable for drug design efforts aimed at developing new antibiotics with enhanced efficacy or reduced toxicity .

Potential Therapeutic Uses

Anticancer Properties

Emerging research suggests that simocyclinones, including SD8, may possess anticancer properties due to their ability to inhibit topoisomerases involved in cancer cell proliferation. The inhibition of human topoisomerase II by SD8 raises concerns about mammalian toxicity but also highlights its potential as a lead compound in cancer therapy development .

Case Studies and Research Findings

Mechanism of Action

Simocyclinone D8 exerts its effects by inhibiting bacterial DNA gyrase, an enzyme that introduces negative supercoils into DNA, which is essential for DNA replication and transcription . The compound binds to the N-terminal domain of the GyrA subunit of DNA gyrase, preventing the enzyme from binding to DNA and thus inhibiting its catalytic activity . This novel mechanism of action distinguishes this compound from other gyrase inhibitors and presents new possibilities for antibacterial drug development .

Comparison with Similar Compounds

Comparison with Similar Compounds

Mechanism of Action

Simocyclinone D8 vs. Aminocoumarins (Novobiocin, Coumermycin A1, Clorobiocin):

- Target Specificity: Aminocoumarins inhibit GyrB’s ATPase activity by binding to its ATP-binding pocket . In contrast, SD8 primarily targets the N-terminal domain of GyrA (GyrA59) and weakly binds GyrB’s C-terminal domain (GyrB47), with GyrA binding being ~1,000-fold stronger .

- Catalytic Interference: SD8 prevents DNA gyrase from engaging DNA, whereas aminocoumarins block ATP hydrolysis, a later step in the catalytic cycle .

- Resistance: Mutations in GyrB confer resistance to aminocoumarins, whereas SD8 resistance arises from mutations in GyrA (e.g., GyrA G81A) .

This compound vs. Fluoroquinolones (Ciprofloxacin):

- Cleavage Complex Stabilization: Fluoroquinolones stabilize DNA-gyrase cleavage complexes, triggering lethal DNA damage . SD8, however, inhibits DNA binding and eliminates pre-existing cleavage complexes induced by fluoroquinolones or Ca²⁺ .

- Resistance Mechanisms: Fluoroquinolone resistance arises from mutations in GyrA (e.g., GyrA S83L), whereas SD8 retains activity against some fluoroquinolone-resistant strains due to its distinct binding site .

Structural and Functional Insights

- Dual Binding: SD8’s polyketide tail occupies a site adjacent to the quinolone-binding region in GyrA, while its aminocoumarin head interacts weakly with GyrB. This dual binding creates a "bent-over" conformation, inducing positive cooperativity and enhancing inhibitory potency .

- Synergy : The combined effect of SD8’s two moieties results in stronger inhibition (IC₅₀ = 0.41 µM for E. coli gyrase) compared to isolated components, which show negligible activity .

Spectrum of Activity

- Gram-Positive Bacteria : SD8 is highly active against S. aureus (MIC₉₀ = 0.5 µg/mL) and inhibits both gyrase and topoisomerase IV, albeit with weaker activity against the latter .

- Gram-Negative Bacteria : SD8 is ineffective against laboratory strains of E. coli due to AcrB efflux pump activity but shows surprising efficacy against clinical isolates (e.g., Klebsiella pneumoniae), likely due to altered membrane permeability .

Comparative Data Tables

Table 1: Key Mechanistic Differences Between SD8 and Other Gyrase Inhibitors

Table 2: Spectrum of Activity Against Model Pathogens

Biological Activity

Simocyclinone D8 (SD8) is a notable compound derived from the actinomycete Streptomyces antibioticus, recognized for its potent antibacterial properties, particularly against Gram-positive bacteria. This article delves into the biological activity of SD8, focusing on its mechanism of action, efficacy, and potential therapeutic applications.

Overview of this compound

This compound is a member of the simocyclinone family, which are bifunctional antibiotics that target bacterial DNA gyrase. Its complex structure and unique mode of action have made it a subject of extensive research in the field of antibiotic development.

SD8 primarily inhibits DNA gyrase, an essential enzyme for bacterial DNA replication and transcription. The inhibition occurs through the following mechanisms:

- Binding to GyrA Subunit : SD8 binds to the N-terminal domain of the GyrA subunit of DNA gyrase, preventing the enzyme from binding to DNA. This action disrupts the supercoiling necessary for DNA replication and transcription .

- Inhibition Potency : The compound exhibits a 50% inhibitory concentration (IC50) lower than that of novobiocin, indicating its strong inhibitory effect on gyrase supercoiling .

Antibacterial Activity

The antibacterial efficacy of SD8 has been extensively evaluated against various bacterial strains:

- Gram-positive Bacteria : SD8 shows significant activity against several Gram-positive bacteria, including Staphylococcus aureus and Bacillus brevis, with minimum inhibitory concentrations (MIC) as low as 1 μg/ml .

- Gram-negative Bacteria : While SD8 is less effective against Gram-negative bacteria due to permeability issues, it has demonstrated some activity against clinical isolates of Escherichia coli and Klebsiella pneumoniae under specific conditions .

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | MIC (μg/ml) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Bacillus brevis | 10 |

| Streptomyces viridochromogenes | 1 |

| Escherichia coli (clinical isolate) | 4 |

| Klebsiella pneumoniae (clinical isolate) | 2 |

Case Studies and Research Findings

Several studies have highlighted the biological activity and potential applications of SD8:

- In Vitro Studies : Research has shown that SD8 effectively inhibits the growth of various Gram-positive pathogens in vitro. For instance, a study reported that SD8 inhibited S. aureus gyrase with a potency approximately 3-4 times lower than that observed for E. coli gyrase .

- In Vivo Studies : In animal models, SD8 has been shown to exhibit significant antibacterial effects, suggesting its potential as a therapeutic agent in treating bacterial infections resistant to conventional antibiotics .

- Transcription Factor Modulation : Beyond its role as an antibiotic, SD8 also functions as an effector molecule for the transcription factor SimR, which regulates its own biosynthesis and export from producing organisms .

Q & A

Q. What is the mechanism by which Simocyclinone D8 inhibits bacterial DNA gyrase?

this compound binds to two distinct pockets on DNA gyrase: one on the GyrA subunit and another on the GyrB subunit. This dual binding disrupts the enzyme’s ability to catalyze DNA supercoiling, effectively inhibiting bacterial growth. Experimental validation via X-ray crystallography and competitive binding assays confirms its specificity for these targets .

Q. How is this compound biosynthesized in Streptomyces antibioticus?

Biosynthesis involves a hybrid pathway combining polyketide synthase (PKS)-derived angucyclinone, aminocoumarin, and deoxysugar moieties. Key genes (e.g., simA7, simX) within a 120 kb cluster encode enzymes for iterative PKS activity, glycosylation, and efflux pump regulation. Gene inactivation studies and isotopic labeling (e.g., [1,3-13C₂]-propionate) have traced precursor incorporation .

Q. What structural features are critical for this compound’s bioactivity?

The angucyclinone core, aminocoumarin unit, and disaccharide side chain are essential. Modifications to the aminocoumarin (e.g., simocyclinone C4) reduce DNA gyrase inhibition, highlighting the importance of the mature antibiotic’s post-biosynthetic modifications .

Q. Which bacterial strains are most susceptible to this compound?

this compound exhibits potent activity against Gram-positive bacteria (e.g., Staphylococcus aureus, IC₅₀ = 1.45 µM) due to its targeting of conserved gyrase regions. Gram-negative bacteria are less susceptible, likely due to reduced permeability .

Q. How does this compound differ from other aminocoumarin antibiotics?

Unlike novobiocin (which targets GyrB), this compound binds both GyrA and GyrB, reducing resistance potential. Its dual-binding mechanism requires simultaneous mutations in both subunits for resistance to emerge .

Advanced Research Questions

Q. How can researchers validate the integrity of the this compound biosynthetic gene cluster?

Use gene knockout/complementation assays (e.g., CRISPR-Cas9) to disrupt key genes (simA7, simX) and observe metabolite production changes. Heterologous expression in Streptomyces hosts can confirm cluster functionality .

Q. What methodologies address contradictions in this compound’s bioactivity data across studies?

Standardize assays using purified DNA gyrase subunits and ATPase activity measurements. Cross-validate with structural data (e.g., cryo-EM) to resolve discrepancies in binding kinetics or inhibition potency .

Q. How can isotopic labeling elucidate this compound’s biosynthetic intermediates?

Feed Streptomyces cultures with ¹³C- or ¹⁸O-labeled precursors (e.g., glucose, tyrosine) and analyze intermediates via LC-MS/NMR. This reveals pathway branching points, such as the origin of the aminocoumarin unit from L-tyrosine .

Q. What experimental designs study this compound-induced efflux pump regulation?

Perform electrophoretic mobility shift assays (EMSAs) to assess SimR-DNA binding in the presence of this compound or intermediates (e.g., C4). Use qRT-PCR to quantify simX promoter activity under varying antibiotic concentrations .

Q. How can researchers overcome challenges in heterologous expression of the this compound gene cluster?

Ensure cluster integrity by cloning large DNA fragments (e.g., cosmids) and co-expressing regulatory genes (e.g., simR). Optimize fermentation conditions (e.g., pH, oxygenation) to mimic native Streptomyces environments .

Methodological Notes

- Data Contradictions : Compare enzyme inhibition assays (e.g., IC₅₀ values) across studies using consistent buffer conditions and enzyme sources .

- Resistance Studies : Simulate resistance evolution via serial passaging of bacteria under sublethal this compound doses, followed by whole-genome sequencing to identify mutations .

- Structural Analysis : Combine X-ray crystallography with molecular dynamics simulations to map binding interactions and predict resistance-prone residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.